

# GZD856 Formic Assays: Technical Support & Troubleshooting Guide

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## Compound of Interest

Compound Name: GZD856 formic

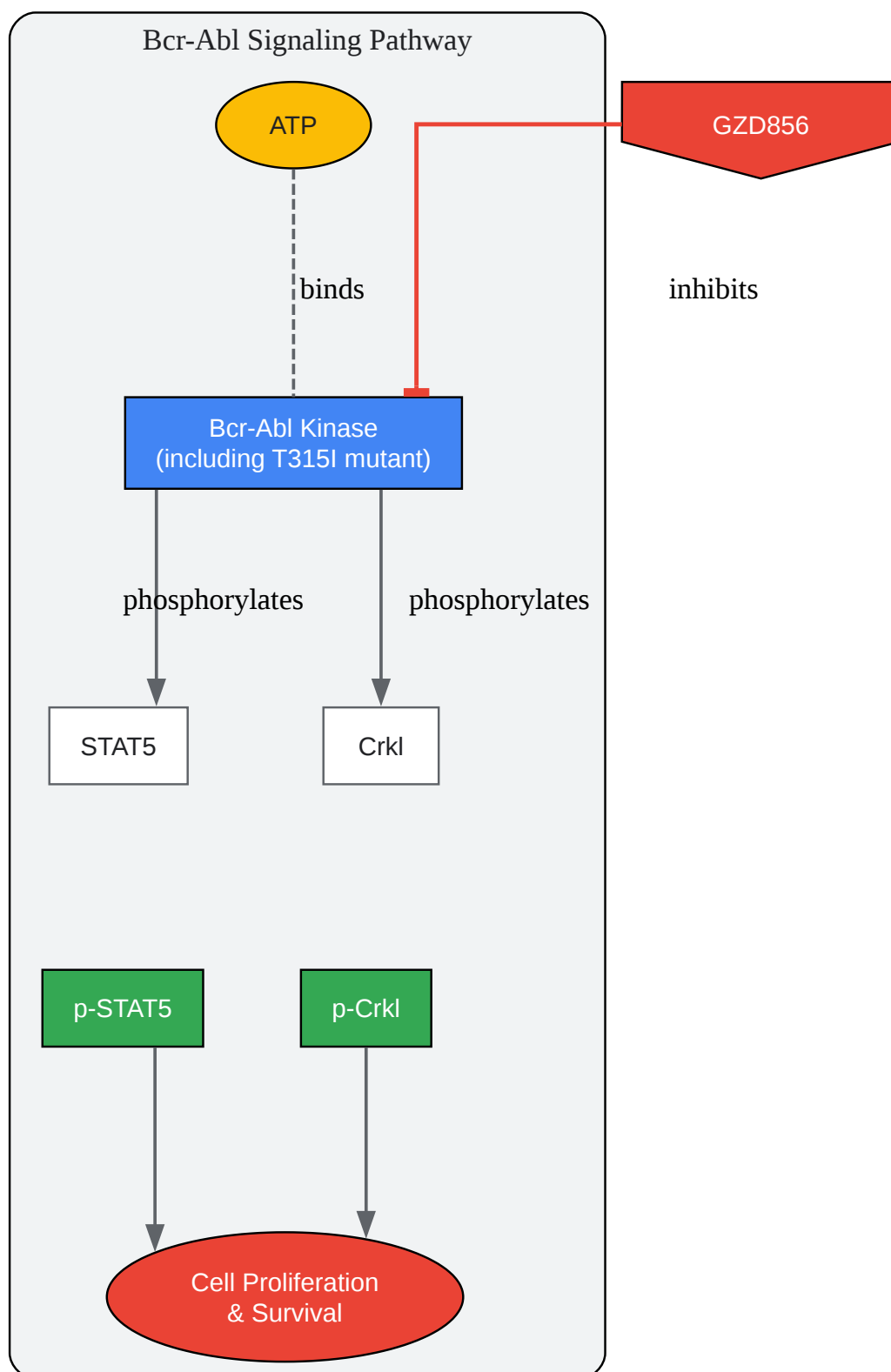
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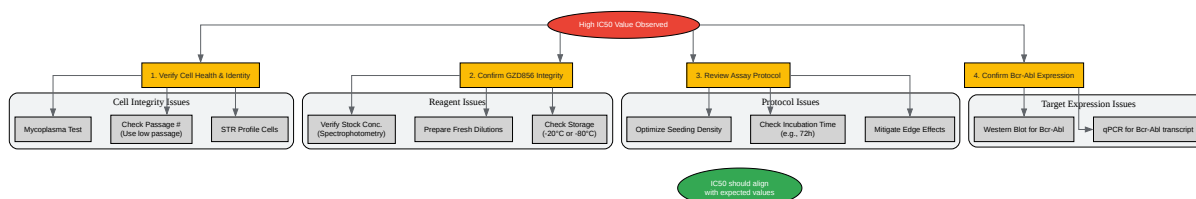
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected results in assays involving GZD856.

## Section 1: GZD856 Overview and Mechanism of Action

GZD856 is a potent and orally bioavailable Bcr-Abl tyrosine kinase inhibitor. It is highly effective against both the native Bcr-Abl kinase and its T315I mutant, a common source of resistance to first-generation inhibitors like imatinib.<sup>[1][2]</sup> Its primary mechanism involves inhibiting the kinase activity, which in turn blocks downstream signaling pathways crucial for the proliferation and survival of Bcr-Abl positive cancer cells.<sup>[1][3]</sup>





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## References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AbiIT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AbiIT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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